molecular formula C17H23ClN4OS B2967712 2-(benzylsulfanyl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1185039-39-7

2-(benzylsulfanyl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B2967712
CAS No.: 1185039-39-7
M. Wt: 366.91
InChI Key: OGBBMHQHNLUBFQ-UHFFFAOYSA-N
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Description

The compound 2-(benzylsulfanyl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride is a piperazine-imidazole derivative featuring a benzylsulfanyl substituent and a hydrochloride salt.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS.ClH/c1-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)14-23-13-15-5-3-2-4-6-15;/h2-8H,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBBMHQHNLUBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)CSCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride typically involves multiple steps:

    Formation of the piperazine core: This step involves the reaction of 1-methyl-1H-imidazole with piperazine under controlled conditions.

    Attachment of the benzylsulfanyl group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction.

    Formation of the ethanone moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and strong bases.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site of an enzyme.

    Receptor modulation: By acting as an agonist or antagonist at a receptor site.

    Pathway interference: By disrupting specific biochemical pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features and Analogues:
Compound Name Core Structure Substituents Pharmacological Target Reference
Target Compound Piperazine-ethanone Benzylsulfanyl, 1-methylimidazole Not specified in evidence
Leniolisib Piperazine-ethanone Dioxolane-dichlorophenyl-imidazole Cortisol synthesis inhibitor
Compound 1323490-64-7 Piperazine-methanone 4-Methoxyphenyl, 1-ethylimidazole Not specified
Compound 345987-82-8 Piperazine-ethanone Bis-benzimidazolylsulfanyl Not specified

Analysis :

  • Piperazine Core : All compounds share a piperazine ring, a common scaffold in drug design due to its conformational flexibility and ability to engage in hydrogen bonding .
  • Imidazole Modifications: The target compound’s 1-methylimidazole group contrasts with leniolisib’s 1H-imidazol-1-ylmethyl group and Compound 1323490-64-7’s 1-ethylimidazole.
  • Functional Groups : The benzylsulfanyl group in the target compound differs from the dioxolane (leniolisib) or methoxyphenyl (Compound 1323490-64-7) groups, which may affect solubility and metabolic stability .

Pharmacological Activity Comparison

  • Leniolisib : A cortisol synthesis inhibitor with demonstrated activity in modulating steroidogenic enzymes, likely due to its dichlorophenyl and imidazole moieties .
  • Compound 345987-82-8 : The bis-benzimidazolylsulfanyl structure suggests possible DNA intercalation or topoisomerase inhibition, as seen in other benzimidazole derivatives .

Physicochemical Properties

Property Target Compound Leniolisib Compound 1323490-64-7
Molecular Weight Not provided ~466.58 (calculated) 350.8
Solubility Likely moderate (hydrochloride salt) Low (lipophilic dioxolane) Moderate (methoxyphenyl)
Ionization Basic (piperazine) Basic (piperazine) Basic (piperazine)

Biological Activity

2-(benzylsulfanyl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound features a unique structure that includes a benzyl thioether and an imidazole moiety, which are known to impart various biological properties.

Chemical Structure and Properties

The chemical formula for this compound is C17H23ClN4OS, with a molecular weight of approximately 356.48 g/mol. The presence of the imidazole ring contributes to its biological activity, as imidazole derivatives are widely recognized for their pharmacological effects.

PropertyValue
Molecular FormulaC17H23ClN4OS
Molecular Weight356.48 g/mol
CAS Number1185039-39-7
Synonyms2-(benzylthio)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethan-1-one hydrochloride

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in metal ion coordination and enzyme inhibition, while the thioether linkage may facilitate interactions through redox processes. This dual functionality enhances the compound's potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have shown that compounds containing the imidazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to the one have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some related compounds indicate promising antibacterial activity.

Anticancer Properties

Research into benzimidazole derivatives has revealed their potential as anticancer agents. Compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, certain benzimidazole derivatives showed IC50 values in the nanomolar range against specific cancer types, suggesting that the compound may also possess anticancer properties.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several benzimidazole derivatives for their antimicrobial activity. The results indicated that compounds with thioether linkages exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .
  • Anticancer Activity : Another investigation focused on the anticancer potential of related imidazole derivatives, highlighting their ability to inhibit cell growth in human breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 20 μM .

Summary of Research Findings

The biological activity of this compound is supported by diverse research findings:

Study FocusFindings
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer PropertiesInduced apoptosis in MCF-7 cell lines
Structure-Activity RelationshipEnhanced activity linked to thioether and imidazole structures

Q & A

Q. What protocols validate the compound’s role in autoimmune disease models?

  • Methodology :
  • Rodent RA Models : Collagen-induced arthritis (CIA) in mice; administer 10–50 mg/kg orally. Measure paw swelling and cytokine levels (IL-6, TNF-α).
  • Lymphocyte Trafficking : Flow cytometry quantifies circulating lymphocyte reduction (dose-dependent EC₅₀).
  • Toxicology : 28-day repeat-dose studies in rats (AST/ALT monitoring) .

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